REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:7]=1)=[O:5].CN(C)C=O.[N:25]([O-:27])=[O:26].[Na+].O>CCCCCC.C(OCC)(=O)C>[N+:25]([CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:7]=1)=[O:5])([O-:27])=[O:26] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)C1=CC=C(C=C1)CCCCCCCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25.66 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
crude compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for dissolution at 25-30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred 25-30° C. for about 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
precooled to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate (250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with water (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate (50 g)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure at 45° C.
|
Type
|
CUSTOM
|
Details
|
to obtain the crude compound
|
Type
|
TEMPERATURE
|
Details
|
is cooled to −10° C.
|
Type
|
STIRRING
|
Details
|
stirred for about 40 minutes at the same temperature
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
The obtained solid is filtered
|
Type
|
WASH
|
Details
|
washed with precooled hexane (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 26° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCC(=O)C1=CC=C(C=C1)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |